

# Apararenone Phase 2 Trials: A Comparative Analysis in Diabetic Nephropathy

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## Compound of Interest

Compound Name: Apararenone

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This guide provides a detailed comparison of the Phase 2 clinical trial of **Apararenone**, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), with the well-documented ARTS-DN trial of Finerenone, another non-steroidal MRA. This objective analysis, supported by experimental data, aims to offer valuable insights for researchers and professionals in the field of diabetic kidney disease treatment.

## Executive Summary

**Apararenone** has demonstrated significant efficacy in reducing albuminuria in patients with stage 2 diabetic nephropathy (DN), as evidenced by a Phase 2 dose-response study.<sup>[1][2]</sup> The trial, which included a 24-week double-blind phase and a 28-week open-label extension, showed a dose-dependent reduction in the urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.<sup>[1][2]</sup> This guide places these findings in the context of the broader landscape of non-steroidal MRAs by comparing them with the results of the Finerenone ARTS-DN trial, a pivotal Phase 2b study in a similar patient population.

## Comparative Data of Phase 2 Trials

The following tables summarize the key parameters and outcomes of the **Apararenone** and Finerenone (ARTS-DN) Phase 2 trials.

Table 1: Trial Design and Patient Demographics

Feature	Apararenone Phase 2 Trial	Finerenone ARTS-DN Trial
Official Title	A Study to Evaluate Pharmacodynamics, Safety, Tolerability and Pharmacokinetics of MT-3995 in Type II Diabetic Nephropathy Subjects With Albuminuria and Moderately Decreased GFR	Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy
ClinicalTrials.gov ID	NCT02517320, NCT02676401	NCT01874431
Study Design	Randomized, double-blind, placebo-controlled, parallel-group, dose-response study with an open-label extension. <a href="#">[1]</a> <a href="#">[2]</a>	Randomized, double-blind, placebo-controlled, parallel-group, phase 2b study. <a href="#">[3]</a> <a href="#">[4]</a>
Patient Population	Patients with Stage 2 Diabetic Nephropathy. <a href="#">[1]</a>	Patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy with albuminuria. <a href="#">[4]</a> <a href="#">[5]</a>
Number of Patients	293 (in the dose-response period). <a href="#">[1]</a>	823 randomized, 821 received study drug. <a href="#">[3]</a> <a href="#">[4]</a>
Treatment Duration	24 weeks (dose-response), 28 weeks (extension). <a href="#">[1]</a> <a href="#">[2]</a>	90 days. <a href="#">[3]</a> <a href="#">[5]</a>

Table 2: Efficacy Outcomes

Endpoint	Apararenone Phase 2 Trial	Finerenone ARTS-DN Trial
Primary Efficacy Endpoint	Percent change from baseline in UACR at week 24.[1][2]	Ratio of UACR at day 90 to baseline.[3][4]
Dose Groups (mg/day)	Placebo, 2.5, 5, 10.[1][2]	Placebo, 1.25, 2.5, 5, 7.5, 10, 15, 20.[3]
UACR Reduction (vs. Placebo)	2.5mg: -37.1%5mg: -49.2%10mg: -53.5% (all p<0.001).[1]	7.5mg: -21% (p=0.004)10mg: -24% (p=0.01)15mg: -33% (p<0.001)20mg: -38% (p<0.001).[5]
UACR Remission Rates (at 24 weeks)	Placebo: 0%2.5mg: 7.8%5mg: 29.0%10mg: 28.1%.[1][2]	Not reported as a primary or secondary outcome.

Table 3: Safety Outcomes

Safety Parameter	Apararenone Phase 2 Trial	Finerenone ARTS-DN Trial
Change in eGFR	A tendency to decrease, but not clinically significant.[1][2]	Not reported as a primary safety endpoint, but monitored.
Change in Serum Potassium	A tendency to increase, but not clinically significant.[1][2]	Monitored as a key safety endpoint.[3][4]
Incidence of Hyperkalemia	Not reported as a frequent adverse event leading to discontinuation.	Discontinuation due to hyperkalemia: 7.5mg (2.1%), 10mg (0%), 15mg (3.2%), 20mg (1.7%), Placebo (1.5%). [5]
Adverse Events (AEs)	Incidence increased with dose, but adverse drug reactions (ADRs) did not.[1][2]	Well-tolerated with a low frequency of hyperkalemia leading to discontinuation.[5]

## Experimental Protocols

**Apararenone** Phase 2 Trial (NCT02517320, NCT02676401)

This study consisted of two parts: a 24-week, randomized, double-blind, placebo-controlled, dose-response period, followed by a 28-week open-label extension.<sup>[1][2]</sup> Patients with stage 2 diabetic nephropathy were randomized to receive once-daily oral doses of **Apararenone** (2.5 mg, 5 mg, or 10 mg) or placebo.<sup>[1][2]</sup> The primary endpoint was the percentage change in UACR from baseline to week 24.<sup>[1][2]</sup> Secondary endpoints included UACR remission rates at 24 and 52 weeks.<sup>[1][2]</sup> Safety was assessed by monitoring changes in eGFR and serum potassium, as well as the incidence of adverse events.<sup>[1][2]</sup>

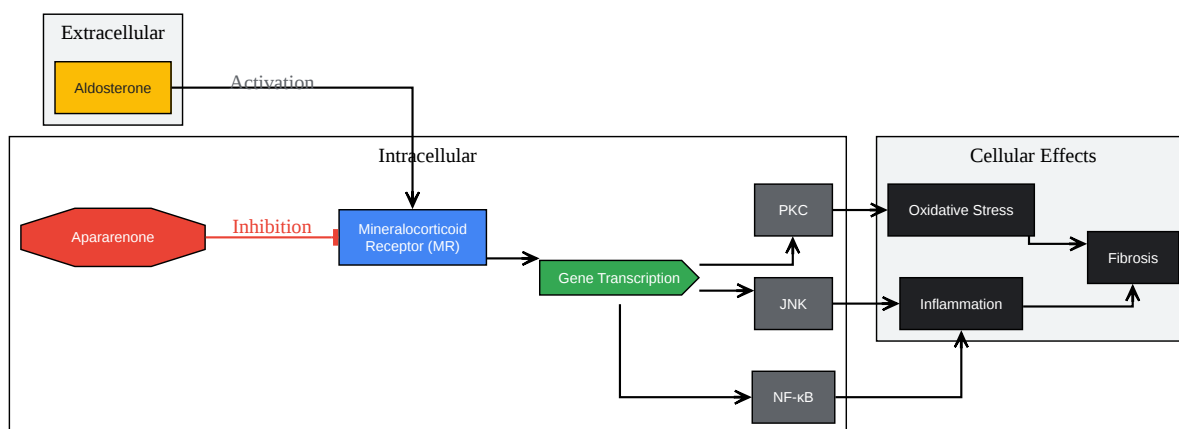
#### Finerenone ARTS-DN Trial (NCT01874431)

The ARTS-DN study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of various oral doses of Finerenone (1.25, 2.5, 5, 7.5, 10, 15, and 20 mg once daily) over a 90-day period.<sup>[3][4]</sup> The trial enrolled patients with type 2 diabetes and a clinical diagnosis of diabetic nephropathy who were already receiving a renin-angiotensin system (RAS) inhibitor.<sup>[4]</sup> The primary outcome was the ratio of the UACR at day 90 compared to baseline.<sup>[3][4]</sup> Key safety evaluations included changes in serum potassium and eGFR.<sup>[3][4]</sup>

## Signaling Pathways and Experimental Workflows

### Mineralocorticoid Receptor Signaling in Diabetic Kidney Disease

**Apararenone**, as a non-steroidal MRA, targets the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in diabetic kidney disease.<sup>[6]</sup> The diagram below illustrates the simplified signaling pathway.

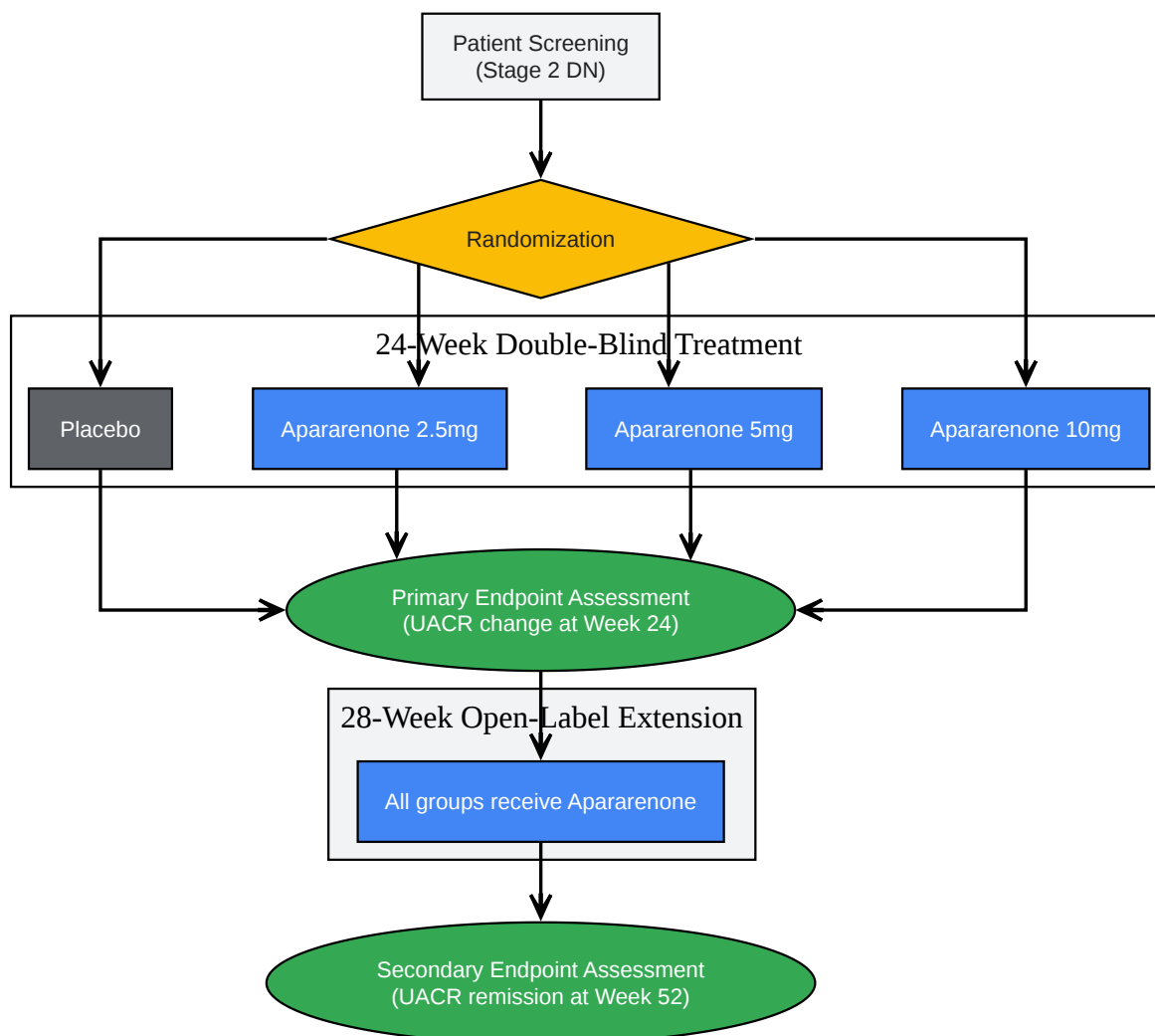


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### Mineralocorticoid Receptor Signaling Pathway

#### Apararenone Phase 2 Trial Workflow

The following diagram outlines the workflow of the **Apararenone** Phase 2 clinical trial.



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### Apararenone Phase 2 Trial Workflow

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Address: 3281 E Guasti Rd

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